molecular formula C17H18N6O B6056451 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole

5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6056451
M. Wt: 322.4 g/mol
InChI Key: PJOMXNGUJJHNMH-UHFFFAOYSA-N
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Description

5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound, which includes both pyrazole and imidazole rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole typically involves multiple steps, starting with the preparation of the pyrazole and imidazole intermediates. One common method involves the cyclization of appropriate hydrazine and aldehyde derivatives to form the pyrazole ring, followed by further cyclization with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole lies in its dual ring structure, which combines the properties of both pyrazole and imidazole rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities compared to similar compounds .

Properties

IUPAC Name

5-[1-(2-methoxyphenyl)pyrazol-4-yl]-1-propyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-3-8-22-17-13(10-19-22)20-16(21-17)12-9-18-23(11-12)14-6-4-5-7-15(14)24-2/h4-7,9-11H,3,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMXNGUJJHNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)NC(=N2)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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